molecular formula C9H13Cl B017981 1-Chloro-6,6-dimethyl-2-hepten-4-yne CAS No. 126764-17-8

1-Chloro-6,6-dimethyl-2-hepten-4-yne

Cat. No.: B017981
CAS No.: 126764-17-8
M. Wt: 156.65 g/mol
InChI Key: ZIXABMZBMHDFEZ-GQCTYLIASA-N
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Mechanism of Action

Target of Action

The primary target of 1-Chloro-6,6-dimethyl-2-hepten-4-yne is the squalene epoxidase enzyme in fungi . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

This compound inhibits the action of squalene epoxidase . This inhibition prevents the conversion of squalene to squalene-2,3-epoxide, a key step in the ergosterol biosynthesis pathway . As a result, the synthesis of ergosterol is disrupted, leading to a deficiency in the fungal cell membrane .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway in fungi . By inhibiting squalene epoxidase, it prevents the formation of ergosterol, causing an accumulation of squalene within the cell . This imbalance disrupts the normal functioning of the cell membrane and inhibits the growth and proliferation of the fungus .

Pharmacokinetics

As an intermediate in the synthesis of terbinafine , it may share some pharmacokinetic characteristics with this drug. Terbinafine is known to be well-absorbed in the gastrointestinal tract and widely distributed in tissues and body fluids . It is metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of ergosterol synthesis by this compound results in a deficiency in the fungal cell membrane . This leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death . Therefore, the compound exhibits fungicidal activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, temperature and humidity may impact the compound’s efficacy, as these factors can influence the growth and proliferation of fungi . .

Preparation Methods

1-Chloro-6,6-dimethyl-2-hepten-4-yne can be synthesized through several methods. One common synthetic route involves the reaction of trans-1,3-dichloropropene with a catalyst and an organic amine in tetrahydrofuran solvent. The mixture is stirred at 40°C while tert-butylacetylene is added dropwise. After the addition, the reaction continues for 10-50 hours, preferably 30 hours . The product is then purified through distillation and washing with dilute ammonia solution .

Another method involves the use of boron trichloride. In this procedure, the starting compound is dissolved in n-hexane and cooled to 10-15°C. Boron trichloride is added, and the mixture is stirred at 20°C. The organic phase is then separated, washed, dried, and evaporated to yield the final product .

Comparison with Similar Compounds

1-Chloro-6,6-dimethyl-2-hepten-4-yne is unique due to its specific structure and its role as an intermediate in the synthesis of terbinafine . Similar compounds include:

These compounds share structural similarities but differ in their specific chemical properties and applications.

Properties

IUPAC Name

(E)-1-chloro-6,6-dimethylhept-2-en-4-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXABMZBMHDFEZ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126764-17-8, 287471-30-1
Record name 2-Hepten-4-yne, 1-chloro-6,6-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hepten-4-yne, 1-chloro-6,6-dimethyl-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ten grams (0.072 mole) of 3-hydroxy-6,6-dimethyl-hept-1-ene-4-yne was dissolved in 100 ml of hexane, and to the resulting solution were added 50 mg (6.8×10-4 mole) of N,N-dimethylformamide and 12.80 g (0.108 mole) of thionyl chloride. The mixture was reacted overnight at room temperature with stirring with a hydrogen chloride gas trap mounted on the reactor. The reaction mixture was concentrated under reduced pressure to obtain 10 g of a crude 1-chloro-6,6-dimethylhept-2-ene-4-yne.
Quantity
0.072 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-6,6-dimethyl-2-hepten-4-yne
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1-Chloro-6,6-dimethyl-2-hepten-4-yne
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1-Chloro-6,6-dimethyl-2-hepten-4-yne
Reactant of Route 6
1-Chloro-6,6-dimethyl-2-hepten-4-yne

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